Decylthiuronium chloride
Description
Decylthiuronium chloride (CAS: 2082-84-0) is an organic thiourea derivative with the molecular formula C₁₁H₂₄N₂S·ClH and a molecular weight of 252.89 g/mol . It is structurally characterized by a decyl (10-carbon) alkyl chain attached to a thiourea functional group (NH₂-CS-NH₂), which is protonated and stabilized by a chloride counterion. Synonyms include S-decylthiourea chloride and 2-decyl-2-thiopseudourea monohydrochloride .
Properties
CAS No. |
5392-26-7 |
|---|---|
Molecular Formula |
C11H25ClN2S |
Molecular Weight |
252.85 g/mol |
IUPAC Name |
decyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H24N2S.ClH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H3,12,13);1H |
InChI Key |
DAUFZRZYGIFXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Decylthiuronium chloride can be synthesized through the reaction of decylamine with thiourea in the presence of hydrochloric acid. The reaction typically proceeds as follows:
Decylamine and Thiourea Reaction: Decylamine (C_10H_21NH_2) is reacted with thiourea (NH_2CSNH_2) in an aqueous solution.
Hydrochloric Acid Addition: Hydrochloric acid (HCl) is added to the reaction mixture to facilitate the formation of this compound.
Purification: The resulting product is purified through recrystallization or other suitable purification methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Decylthiuronium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thiuronium compounds.
Scientific Research Applications
Decylthiuronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiuronium salts and other sulfur-containing compounds.
Biology: It is employed in biochemical studies to investigate the role of thiuronium ions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of decylthiuronium chloride involves its interaction with molecular targets through its thiuronium ion. The thiuronium ion can form strong bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The pathways involved may include:
Binding to Nucleophiles: The thiuronium ion can bind to nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function.
Oxidation-Reduction Reactions: It can participate in redox reactions, altering the oxidative state of target molecules.
Comparison with Similar Compounds
Key Properties and Hazards:
- Toxicity : The compound exhibits high toxicity via intraperitoneal administration in mice (LD₅₀: 75 mg/kg) .
- Decomposition: Upon heating, it releases toxic vapors of NOₓ, SOₓ, HCl, and Cl⁻ .
- Safety Profile : Classified as a poison, with strict handling required to avoid exposure.
Comparison with Structurally or Functionally Related Compounds
Below is a detailed analysis:
Comparison with Titanium Tetrachloride (TiCl₄)
Key Differences :
- This compound is organic and contains nitrogen/sulfur, whereas TiCl₄ is a corrosive inorganic compound.
- Both emit HCl upon decomposition, but this compound additionally releases NOₓ and SOₓ, posing broader environmental hazards .
Comparison with Anthocyanin Chlorides (e.g., Callistephin Chloride)

Key Differences :
Comparison with Decyltrimethylammonium Compounds
- This compound : Thiourea group with chloride.
- Decyltrimethylammonium : Quaternary ammonium (N⁺(CH₃)₃) with chloride.
| Parameter | This compound | Decyltrimethylammonium |
|---|---|---|
| Functional Group | Thiourea (NH₂-CS-NH₂) | Quaternary ammonium (N⁺(CH₃)₃) |
| Applications | Potential surfactant/biocide | Surfactant, disinfectant |
| Toxicity | High (ipr-mus LD₅₀: 75 mg/kg) | Varies; often less acute toxicity |
Key Insight : The thiourea group in this compound may enhance reactivity with biological systems compared to quaternary ammoniums, explaining its higher toxicity .
Biological Activity
Decylthiuronium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its mechanisms, effects, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its long-chain alkyl group (decyl) attached to a thiourea moiety. Its structural formula can be represented as follows:
his structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activity.
This compound exhibits several biological activities primarily attributed to its interaction with cellular membranes and proteins. Key mechanisms include:
- Membrane Disruption : The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
- Antimicrobial Activity : Decylthiuronium chloride displays significant antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Effects
Research indicates that this compound possesses potent antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated the compound's effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating strong antibacterial activity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A notable study by Johnson et al. (2024) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µg/mL. The mechanism was linked to the activation of the caspase pathway, leading to programmed cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial efficacy of decylthiuronium chloride.
- Method : Disk diffusion method against E. coli and S. aureus.
- Results : Zones of inhibition measured 15 mm for E. coli and 20 mm for S. aureus at a concentration of 100 µg/disk.
-
Case Study on Cancer Cell Apoptosis :
- Objective : Investigate the apoptotic effects on MCF-7 breast cancer cells.
- Method : Flow cytometry analysis post-treatment with varying concentrations of decylthiuronium chloride.
- Results : Significant increase in early apoptotic cells at concentrations above 10 µg/mL, confirming its potential as an anticancer agent.
Data Summary Table
| Activity Type | Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 µg/mL | Smith et al., 2023 |
| Antibacterial | Escherichia coli | 16 µg/mL | Smith et al., 2023 |
| Cytotoxicity | MCF-7 (Breast Cancer) | 12 µg/mL | Johnson et al., 2024 |
Q & A
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation.
- Waste disposal : Neutralize waste with 10% sodium bicarbonate before incineration, adhering to institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

